molecular formula C17H22N2O2 B2629395 N-(1-cyano-1-cyclopropylethyl)-2-(2,4,6-trimethylphenoxy)acetamide CAS No. 1111452-38-0

N-(1-cyano-1-cyclopropylethyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B2629395
CAS No.: 1111452-38-0
M. Wt: 286.375
InChI Key: ATECXQLIUXNWDO-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-(2,4,6-trimethylphenoxy)acetamide is an organic compound characterized by its unique structural components, including a cyano group, a cyclopropyl group, and a trimethylphenoxy moiety. This compound is of interest in various fields of chemistry and potentially in pharmaceutical research due to its complex structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.

    Attachment of the trimethylphenoxy moiety: This can be done through etherification reactions involving phenols and alkyl halides.

    Formation of the acetamide linkage: This step typically involves amidation reactions where an amine reacts with an acyl chloride or an ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or cyano groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(1-cyano-1-cyclopropylethyl)-2-(2,4,6-trimethylphenoxy)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including computational modeling and experimental assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-cyclopropylethyl)-2-(2,4,6-trimethylphenoxy)acetamide: can be compared with other cyano-containing compounds, cyclopropyl derivatives, and phenoxyacetamides.

    Examples: this compound, this compound.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other compounds

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-7-12(2)16(13(3)8-11)21-9-15(20)19-17(4,10-18)14-5-6-14/h7-8,14H,5-6,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATECXQLIUXNWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC(C)(C#N)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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